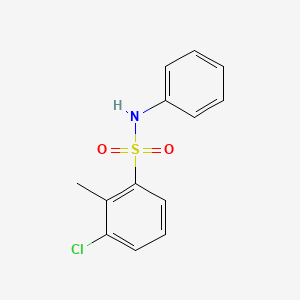
3-chloro-2-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-N-phenyl-1-benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro, methyl, and phenyl groups in its structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-phenyl-1-benzenesulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with aniline (N-phenylamine) under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-chloro-2-methylbenzenesulfonyl chloride+aniline→3-chloro-2-methyl-N-phenyl-1-benzenesulfonamide+HCl
Industrial Production Methods
In an industrial setting, the production of 3-chloro-2-methyl-N-phenyl-1-benzenesulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-phenyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-2-methyl-N-phenyl-1-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-phenyl-1-benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonamide group can interact with the active site of enzymes, thereby inhibiting their activity. The chloro and methyl groups can enhance the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylbenzenesulfonamide
- 2-Methyl-N-phenylbenzenesulfonamide
- 3-Chloro-N-phenylbenzenesulfonamide
Uniqueness
3-Chloro-2-methyl-N-phenyl-1-benzenesulfonamide is unique due to the presence of both chloro and methyl groups on the benzenesulfonamide scaffold. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-12(14)8-5-9-13(10)18(16,17)15-11-6-3-2-4-7-11/h2-9,15H,1H3 |
InChI Key |
ZQSONDMSJCSGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















